2-fluoro-N-[1-(furan-3-yl)propan-2-yl]benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-[1-(furan-3-yl)propan-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2/c1-10(8-11-6-7-18-9-11)16-14(17)12-4-2-3-5-13(12)15/h2-7,9-10H,8H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWXYCSMSHUIGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[1-(furan-3-yl)propan-2-yl]benzamide typically involves multiple steps. One common route starts with the preparation of the furan-3-yl propylamine intermediate. This intermediate is then reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the desired benzamide.
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Preparation of Furan-3-yl Propylamine
Starting Material: Furan-3-carboxaldehyde
Reagents: Sodium borohydride (NaBH4), Hydrochloric acid (HCl), Propylamine
Conditions: Reduction of furan-3-carboxaldehyde with NaBH4 followed by reaction with propylamine.
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Formation of this compound
Starting Material: 2-fluorobenzoyl chloride
Reagents: Furan-3-yl propylamine, Triethylamine (Et3N)
Conditions: Reaction at room temperature under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[1-(furan-3-yl)propan-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The carbonyl group in the benzamide can be reduced to form the corresponding amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or Chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or Sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium.
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: 2-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Potential Drug Development
The compound is being investigated for its potential as a pharmacophore in drug design. Its unique structure, featuring a fluoro group and a furan ring, suggests possible interactions with biological targets, including enzymes and receptors. This makes it a candidate for developing therapeutics aimed at various diseases.
Case Study: Anticancer Activity
In preclinical studies, 2-fluoro-N-[1-(furan-3-yl)propan-2-yl]benzamide has shown promise in treating cancer. For instance:
- Lung Cancer Model: In xenograft models using A549 lung cancer cells, treatment with the compound resulted in significant tumor volume reduction compared to control groups, indicating its potential as an anticancer agent.
- Breast Cancer Model: In studies with MCF7 breast cancer cells, varying concentrations demonstrated a dose-dependent response, reinforcing its potential as a targeted therapy.
Organic Synthesis
Intermediate in Synthesis
This compound serves as an important intermediate in the synthesis of more complex molecules. The presence of functional groups such as the fluoro and methoxy groups enhances its reactivity, allowing it to participate in various organic reactions.
Chemical Reactions
The compound can undergo several types of reactions:
- Oxidation: The furan ring can be oxidized to form furanones.
- Reduction: If applicable, nitro groups can be reduced to amines.
- Substitution: The fluoro group is reactive and can be substituted with nucleophiles under appropriate conditions.
Biological Studies
Mechanistic Insights
Research indicates that this compound may modulate the expression of proteins involved in apoptosis and cell cycle regulation. Specifically, it has been observed to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins.
Safety and Toxicity
Preliminary assessments suggest that while the compound exhibits potent anticancer activity, it may also present cytotoxic effects on normal cells at higher concentrations. Further studies are necessary to establish comprehensive safety profiles and therapeutic windows.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[1-(furan-3-yl)propan-2-yl]benzamide involves its interaction with specific molecular targets. The fluoro group enhances its binding affinity to certain enzymes or receptors, while the furan ring contributes to its overall stability and reactivity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogues: Core Modifications
Table 1: Structural and Functional Group Comparisons
Key Findings :
Fluorine vs. Bromine: The 2-fluoro derivative exhibits higher metabolic stability and lower molecular weight (308.18 g/mol) compared to its brominated analogue (308.18 g/mol vs. 325.18 g/mol for bromine). Bromine’s larger size may improve lipophilicity but increase susceptibility to oxidative degradation .
Furan vs. This difference influences crystal packing and solubility; for example, thiazole derivatives form stronger hydrogen-bonded dimers .
Trifluoromethyl Substitution :
- The trifluoromethyl group in N-[1-(furan-3-yl)propan-2-yl]-3-(trifluoromethyl)benzamide significantly enhances lipophilicity (logP ~3.5 vs. ~2.8 for the target compound) and resistance to cytochrome P450-mediated metabolism, making it more suitable for long-acting therapeutics .
Sulfamoyl Modifications :
- Sulfamoyl-containing analogues, such as (S)-2-fluoro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide, exhibit improved aqueous solubility due to the sulfonamide group’s polarity, albeit with reduced membrane permeability .
Biological Activity
2-Fluoro-N-[1-(furan-3-yl)propan-2-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluation, structure-activity relationships (SAR), and therapeutic applications, supported by data tables and relevant research findings.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the furan ring and the introduction of the fluorine atom. Key synthetic routes may include:
- Formation of the Furan Ring : Achieved through cyclization reactions using appropriate precursors.
- Fluorination : Utilizes reagents such as Selectfluor under controlled conditions to introduce the fluorine atom.
- Benzamide Formation : The final step involves coupling the furan derivative with a benzoyl chloride or similar compound to yield the target benzamide structure.
Biological Activity
The biological activity of this compound has been evaluated in various studies, particularly focusing on its antiviral and anticancer properties.
Antiviral Activity
Research indicates that compounds with similar structures have demonstrated significant antiviral activity against flaviviruses. For instance, in a study involving furan derivatives, compounds showed IC50 values ranging from 1.0 μM to 3.14 μM against Zika virus protease, suggesting that structural modifications can enhance biological activity .
| Compound | Structure | IC50 (μM) | Activity |
|---|---|---|---|
| 6 | Furan-3-yl | 1.0 | Zika virus protease inhibitor |
| 5 | Thiophene | 1.42 | Enhanced activity |
| 7 | Tert-butyl | 3.14 | Moderate activity |
Anticancer Activity
In vitro studies have shown that similar benzamide derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds structurally related to this compound were tested for their growth inhibition on MCF7 and NCI-H460 cell lines, yielding IC50 values in the range of 4.2 μM to 49.85 μM .
| Cell Line | Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| MCF7 | Compound A | 4.2 | Apoptosis induction |
| NCI-H460 | Compound B | 12.50 | Cell cycle arrest |
| SF-268 | Compound C | 42.30 | Autophagy |
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications at specific positions on the benzamide and furan rings can significantly influence biological activity. For instance, increasing hydrophobicity or introducing polar groups has been correlated with enhanced potency against viral targets .
Case Studies
- Zika Virus Inhibition : A series of furan-substituted benzamides were evaluated for their ability to inhibit Zika virus protease, revealing that certain substitutions could increase inhibitory potency by more than tenfold.
- Anticancer Screening : A compound structurally similar to this compound was screened against multiple cancer cell lines, demonstrating significant cytotoxicity and potential as a lead compound for further development.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing 2-fluoro-N-[1-(furan-3-yl)propan-2-yl]benzamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves coupling 2-fluorobenzoic acid derivatives with 1-(furan-3-yl)propan-2-amine under amide bond-forming conditions. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency .
- Temperature : Reactions often proceed at 60–80°C to balance reaction rate and byproduct formation .
- Catalysts : Carbodiimide-based coupling agents (e.g., EDC·HCl) with HOBt as an additive improve yields .
Q. Which analytical techniques are most reliable for structural elucidation of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify the furan ring (δ 6.3–7.5 ppm) and fluorine substituent (δ -110 ppm for F) .
- X-ray Crystallography : Resolves stereochemistry and confirms the amide bond geometry (e.g., torsion angle between benzamide and furan moieties) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H] at m/z 274.1084) .
Advanced Research Questions
Q. How can computational modeling guide the optimization of reaction pathways for this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states and intermediates, identifying energy barriers in amide bond formation .
- Reaction Path Screening : Automated workflows (e.g., ICReDD’s algorithms) narrow down solvent/catalyst combinations by correlating computational and experimental data .
- Case Study : A 2025 study reduced synthesis time by 40% using DFT-guided solvent selection (acetonitrile over DMF) to lower activation energy .
Q. What strategies resolve contradictions in solubility and purification data for structurally analogous benzamide derivatives?
- Methodological Answer :
- Solvent Screening : Use Hansen solubility parameters to identify optimal recrystallization solvents (e.g., ethyl acetate/hexane mixtures for lipophilic derivatives) .
- Chromatography : Gradient elution on silica gel (5–20% EtOAc in hexane) separates regioisomers or byproducts .
Q. How do stereoelectronic effects influence the biological activity of this compound in enzyme inhibition assays?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify the furan substituent (e.g., 3- vs. 2-position) and measure IC values against target enzymes (e.g., kinases) .
- Molecular Docking : Simulate binding interactions using AutoDock Vina to correlate fluorine’s electronegativity with hydrogen-bonding efficiency .
- Experimental Design : Pair kinetic assays (e.g., fluorescence polarization) with X-ray co-crystallography of enzyme-ligand complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
